Lys-(Des-Arg9)-Bradykinin is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor. This compound is derived from the endogenous peptide bradykinin, which plays a significant role in various physiological processes, including vasodilation and inflammation. The primary structure of Lys-(Des-Arg9)-Bradykinin is characterized by its amino acid sequence, which contributes to its biological activity and receptor selectivity.
Lys-(Des-Arg9)-Bradykinin is synthesized in laboratories and is not found naturally in significant quantities. It is commonly used in pharmacological research to study the bradykinin receptor system and its implications in various pathophysiological conditions. The compound is available from several suppliers, including Tocris Bioscience and MedChemExpress, which provide detailed specifications and usage guidelines for research purposes .
Lys-(Des-Arg9)-Bradykinin belongs to the class of kinin peptides, which are known for their roles in blood pressure regulation and inflammatory responses. It specifically targets the bradykinin B1 receptor, distinguishing it from other kinins that may have broader receptor interactions. The compound's selectivity is notable, with a significantly higher affinity for the B1 receptor compared to the B2 receptor .
The synthesis of Lys-(Des-Arg9)-Bradykinin typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain while anchored to a solid support. The process includes:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often employed for purification, allowing researchers to achieve a purity level of ≥95% . The molecular weight of Lys-(Des-Arg9)-Bradykinin is 1032.21 g/mol, with a chemical formula of C50H73N13O11 .
Lys-(Des-Arg9)-Bradykinin has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with receptors. The structure can be represented as follows:
The structural data indicates multiple stereocenters, which contribute to its specific biological activity. The arrangement of these centers is crucial for binding affinity and selectivity towards the bradykinin receptors.
Lys-(Des-Arg9)-Bradykinin undergoes various biochemical reactions upon administration, primarily involving receptor binding and subsequent signaling pathways. Key reactions include:
The compound's potency as a B1 receptor agonist is significantly higher than that of its predecessor, Des-Arg9-Bradykinin, making it an essential tool for studying kinin-mediated effects in vivo .
Lys-(Des-Arg9)-Bradykinin exerts its effects primarily through:
Research indicates that Lys-(Des-Arg9)-Bradykinin has a Ki value of 0.12 nM at human B1 receptors, demonstrating its high affinity compared to >30,000 nM at B2 receptors . This selectivity underscores its potential therapeutic applications.
Lys-(Des-Arg9)-Bradykinin is typically stored at -20°C to maintain stability and prevent degradation. It is soluble in water at concentrations up to 1 mg/ml .
The compound exhibits characteristics typical of peptides:
Lys-(Des-Arg9)-Bradykinin is primarily utilized in pharmacological research focused on:
Research involving this compound contributes significantly to understanding kinin biology and developing new therapeutic strategies targeting related pathways .
Lys-[Des-Arg⁹]-Bradykinin (Lys-des-Arg⁹-BK) is a bioactive metabolite of kallidin (Lys-bradykinin), generated through enzymatic cleavage by arginine carboxypeptidases such as carboxypeptidase M (CPM) or carboxypeptidase N (CPN) [3] [7]. Its primary structure (H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH) lacks the C-terminal arginine residue present in native kinins, a modification critical for its high-affinity binding to the B1 receptor (B1R) [1] [8]. Key structural features governing B1R selectivity include:
Table 1: Structural Determinants of Lys-des-Arg⁹-BK
| Structural Feature | Functional Consequence | Receptor Specificity |
|---|---|---|
| C-terminal Phe⁸ (no Arg⁹) | Prevents B2R activation; fits B1R binding pocket | B1R-selective |
| N-terminal Lys⁰ | Enhances electrostatic interactions with B1R ECL2 | Increases B1R affinity |
| Central Pro³-Pro⁴ motif | Maintains β-turn conformation | Stabilizes B1R binding |
Lys-des-Arg⁹-BK exhibits nanomolar affinity for the B1 receptor across species, with marked selectivity over B2 receptors:
Table 2: Affinity Profiling of Lys-des-Arg⁹-BK
| Receptor Type | Species | Affinity (Kᵢ, nM) | Functional Assay |
|---|---|---|---|
| B1 Receptor | Human | 0.12 | [³H]Lys-des-Arg⁹-BK competition binding |
| B1 Receptor | Rabbit | 0.23 | [³H]Lys-des-Arg⁹-BK competition binding |
| B1 Receptor | Mouse | 1.7 | [³H]Lys-des-Arg⁹-BK competition binding |
| B2 Receptor | Human | >1,000 | [³H]Bradykinin competition binding |
The enzymatic removal of the C-terminal arginine from Lys-BK fundamentally alters kinin receptor interactions:
Table 3: Impact of C-terminal Arginine Deletion on Receptor Regulation
| Parameter | B1 Receptor (Lys-des-Arg⁹-BK) | B2 Receptor (Bradykinin) |
|---|---|---|
| Receptor phosphorylation | Minimal | Extensive (Ser/Thr residues) |
| Agonist-induced internalization | Limited; caveolae translocation | Rapid; clathrin-dependent endocytosis |
| Receptor recycling | Not significant | Extensive (60–80% of receptors) |
| Signaling duration | Sustained (hours) | Transient (minutes) |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1